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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of

tert-butoxybenzene. Due to a notable scarcity of experimentally determined data in publicly

accessible literature, this guide utilizes the well-established Joback group contribution method

to estimate key thermochemical parameters. This approach offers valuable approximations for

the standard enthalpy of formation, ideal gas heat capacity over a range of temperatures, and

the enthalpy of vaporization at the normal boiling point. The methodology for these estimations

is detailed herein, providing a transparent basis for the presented data. This guide is intended

to serve as a valuable resource for researchers, scientists, and professionals in drug

development who require thermochemical data for tert-butoxybenzene for modeling, process

design, and safety assessments.

Introduction
Tert-butoxybenzene, an aromatic ether, is a molecule of interest in various fields of chemical

research and development. The tert-butoxy group is a sterically bulky and electron-donating

substituent that significantly influences the properties of the aromatic ring to which it is

attached. A thorough understanding of its thermochemical properties is crucial for a variety of
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applications, including reaction calorimetry, process safety analysis, and computational

modeling of chemical behavior.

This guide addresses the current gap in available experimental thermochemical data for tert-
butoxybenzene by providing estimated values for its key properties. These estimations are

derived from the Joback method, a widely used group contribution technique for the prediction

of thermophysical properties of organic compounds from their molecular structure alone.

Estimated Thermochemical Properties of tert-
Butoxybenzene
The following tables summarize the estimated thermochemical properties of tert-
butoxybenzene, calculated using the Joback method. It is imperative to recognize that these

are theoretical values and should be used with an understanding of the inherent

approximations of the estimation method.

Table 1: Estimated Enthalpy and Boiling Point of tert-
Butoxybenzene

Property Estimated Value Units

Standard Enthalpy of

Formation (Ideal Gas, 298.15

K)

-149.53 kJ/mol

Normal Boiling Point 447.88 K

Enthalpy of Vaporization (at

Normal Boiling Point)
41.33 kJ/mol

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of tert-
Butoxybenzene at Various Temperatures
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Temperature (K) Estimated Cp Units

298.15 249.58 J/(mol·K)

400 309.91 J/(mol·K)

500 362.08 J/(mol·K)

600 406.09 J/(mol·K)

700 442.24 J/(mol·K)

800 470.83 J/(mol·K)

900 492.16 J/(mol·K)

1000 506.53 J/(mol·K)

Methodology: The Joback Group Contribution
Method
The thermochemical properties presented in this guide were estimated using the Joback

method, a group contribution technique that predicts properties based on the molecular

structure of a compound.[1] This method assumes that the properties of a molecule are the

sum of the contributions of its constituent functional groups.[1]

Molecular Structure and Group Contributions
The first step in the Joback method is to deconstruct the molecule into its functional groups.

The structure of tert-butoxybenzene (CAS 6669-13-2) consists of the following Joback

groups:[2][3][4]

5 x Aromatic CH (=CH- aromatic)

1 x Aromatic C attached to another group (>C< aromatic)

1 x Ether oxygen (-O- (non-ring))

1 x Tertiary carbon (>C<)
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3 x Methyl (-CH3)

Each of these groups has a specific numerical contribution to the overall properties of the

molecule.

Formulas for Property Estimation
The Joback method employs the following formulas to calculate the thermochemical properties:

[1][5][6]

Normal Boiling Point (Tb): Tb (K) = 198.2 + Σ (Group Contributions)

Standard Enthalpy of Formation (Ideal Gas, 298.15 K) (ΔHfo): ΔHfo (kJ/mol) = 65.5 + Σ (Group

Contributions)

Enthalpy of Vaporization at Normal Boiling Point (ΔHvap): ΔHvap (kJ/mol) = 15.30 + Σ (Group

Contributions)

Ideal Gas Heat Capacity (Cp): The temperature-dependent ideal gas heat capacity is

calculated using the following polynomial: Cp (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc -

3.91 x 10-4)T2 + (Σd + 2.06 x 10-7)T3

Where Σa, Σb, Σc, and Σd are the sums of the respective group contributions for the heat

capacity parameters.

Visualization of the Estimation Workflow
The following diagram illustrates the workflow for estimating the thermochemical properties of

tert-butoxybenzene using the Joback method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/Joback_method
https://cheguide.com/property_estimation.html
https://www.youtube.com/watch?v=qIHG1cTYgBY
https://www.benchchem.com/product/b1293632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Joback Method Workflow for tert-Butoxybenzene

Input

Process

Output

tert-Butoxybenzene Structure

Decomposition into Joback Groups:
- 5x =CH- (aromatic)
- 1x >C< (aromatic)
- 1x -O- (non-ring)

- 1x >C<
- 3x -CH3

Analyze

Retrieve Group Contribution Values

Identify

Apply Joback Method Formulas

Sum Contributions

ΔH_f° C_p(T) ΔH_vap T_b

Click to download full resolution via product page

Joback Method Workflow Diagram

Discussion and Limitations
The Joback method is a valuable tool for obtaining rapid estimations of thermochemical

properties when experimental data is unavailable.[1] However, it is a first-order method and
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does not account for intramolecular interactions between functional groups, such as steric

hindrance, which can be significant in a molecule like tert-butoxybenzene with its bulky tert-

butyl group.[7] Therefore, the estimated values should be considered as approximations. For

applications requiring high accuracy, experimental determination or higher-level computational

chemistry studies are recommended.

Conclusion
This technical guide provides a set of estimated thermochemical properties for tert-
butoxybenzene, including its standard enthalpy of formation, ideal gas heat capacity, and

enthalpy of vaporization. These values, derived from the Joback group contribution method,

serve as a useful starting point for researchers and professionals in the absence of

experimental data. The detailed methodology and workflow presented herein offer

transparency and a clear understanding of the basis for the provided estimations. It is hoped

that this guide will facilitate further research and development involving tert-butoxybenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1293632#thermochemical-properties-of-tert-
butoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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